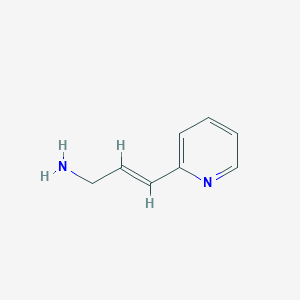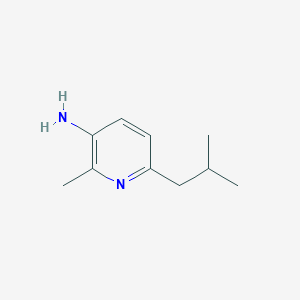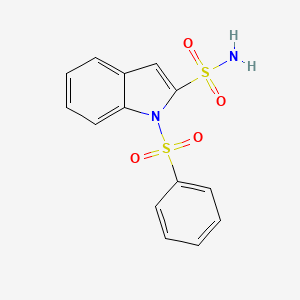
1-(benzenesulfonyl)-1H-indole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of both benzenesulfonyl and indole-2-sulfonamide groups, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide typically involves the reaction of benzenesulfonyl chloride with indole-2-sulfonamide under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted sulfonamides and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antibacterial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide can be compared with other sulfonamide derivatives, such as benzenesulfonamide and indole-2-sulfonamide. While all these compounds share the sulfonamide group, this compound is unique due to the presence of both benzenesulfonyl and indole-2-sulfonamide groups, which confer distinct chemical and biological properties .
Similar compounds include:
- Benzenesulfonamide
- Indole-2-sulfonamide
- N-(benzenesulfonyl)indole derivatives
These compounds are often used in similar applications but may differ in their specific activities and mechanisms of action.
Eigenschaften
Molekularformel |
C14H12N2O4S2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)indole-2-sulfonamide |
InChI |
InChI=1S/C14H12N2O4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H,(H2,15,17,18) |
InChI-Schlüssel |
IVZXKRNKHKZBJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
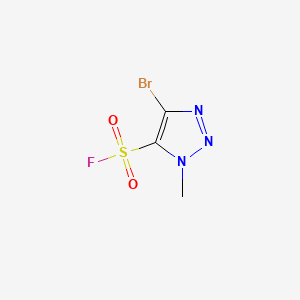

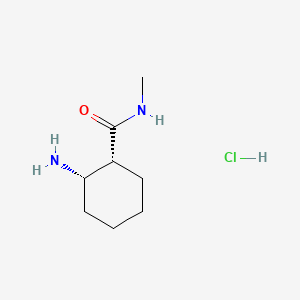

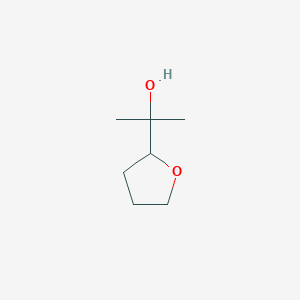
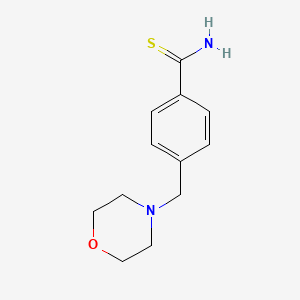

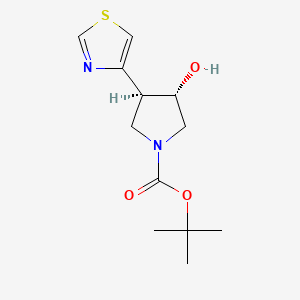
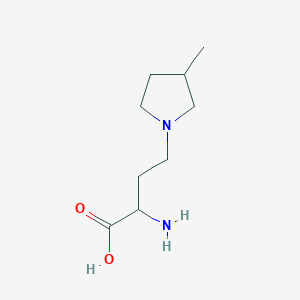
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
